molecular formula C9H16N2O B3336897 (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone

(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B3336897
M. Wt: 168.24 g/mol
InChI Key: HDLWINONZUFKQV-QMMMGPOBSA-N
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Description

(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via cascade reactions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available raw materials and scalable reaction conditions. For instance, the preparation of similar pyrrolidine derivatives can be achieved through the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials .

Chemical Reactions Analysis

Types of Reactions

(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products

Major products formed from these reactions include pyrrolidine-2-ones, 3-iodopyrroles, and other substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. For example, it can act as an organocatalyst in various chemical reactions, facilitating the formation of desired products through specific pathways . The compound’s effects are mediated by its ability to form stable intermediates and transition states during these reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

Uniqueness

(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is unique due to its specific chiral configuration and its ability to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWINONZUFKQV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In ethanol (300 ml) is suspended 5% palladium-carbon (3 g), and thereto is added 2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine (30 g), and the mixture is subjected to catalytic hydrogenation at room temperature under atmospheric pressure. The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the solvent to give 2-(1-pyrrolidinyl)carbonylpyrrolidine (about 18 g) as an oily product.
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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